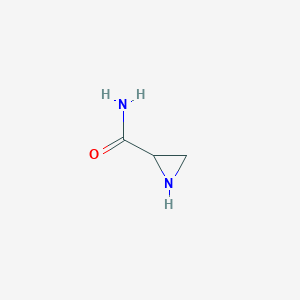
2-Aziridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinecarboxamide is a useful research compound. Its molecular formula is C3H6N2O and its molecular weight is 86.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1.1. Synthesis of Chiral Compounds
2-Aziridinecarboxamide serves as a versatile intermediate in the synthesis of enantiomerically pure compounds. It can be utilized in asymmetric synthesis to produce various amino acids and their derivatives. The compound's ability to undergo stereoselective transformations has led to the development of several synthetic methodologies, including:
- Gabriel-Cromwell Reaction : This method allows for the preparation of chiral aziridine-2-carboxylates from protected chiral serine, facilitating the synthesis of optically pure amines .
- Aza-Darzens Reaction : This reaction has been employed to achieve high stereoselectivities in the formation of aziridine derivatives, which are crucial in synthesizing biologically active molecules .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Gabriel-Cromwell | Asymmetric synthesis using chiral serine | Optically pure amines |
| Aza-Darzens | Reaction with N-bromoacetylcamphorsultam | High stereoselectivity |
| Lipase-mediated | Stereoselective transesterification | Functionalized aziridines |
Medicinal Chemistry
2.1. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown significant activity against various cancer cell lines due to their ability to interfere with cellular processes.
- Case Study : A series of aziridine derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications on the aziridine structure enhanced cytotoxicity significantly .
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induction of apoptosis |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | SW620 | 8 | Inhibition of DNA synthesis |
Biochemical Applications
3.1. Glycosylation Reactions
The ring-opening reactions of this compound have been effectively employed in glycosylation processes, leading to the formation of glycosidic linkages essential for the synthesis of glycoproteins and other biomolecules.
- Case Study : Research demonstrated that the stereoselective opening of aziridine-2-carboxamides with carbohydrate nucleophiles yielded high yields of α- and β-anomers, which are critical for biological functions .
Table 3: Glycosylation Outcomes Using this compound
| Nucleophile | Anomeric Selectivity | Yield (%) |
|---|---|---|
| Galactose | α | 85 |
| Glucosamine | β | 90 |
| Mannose | α | 80 |
Propiedades
Número CAS |
91433-16-8 |
|---|---|
Fórmula molecular |
C3H6N2O |
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
aziridine-2-carboxamide |
InChI |
InChI=1S/C3H6N2O/c4-3(6)2-1-5-2/h2,5H,1H2,(H2,4,6) |
Clave InChI |
LZRVAAYXGFWSDY-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















